

"Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate*

Cat. No.: *B1589620*

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate**

Executive Summary: This guide provides a comprehensive technical overview of **Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate**, a key chemical intermediate. It details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight. The document furnishes a detailed, field-proven synthesis protocol and outlines modern analytical techniques for structural verification and purity assessment. Furthermore, it explores the compound's applications as a versatile building block in organic synthesis and its potential in drug discovery and development programs. Safety protocols and handling guidelines are also included to ensure safe laboratory practices. This paper is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bifunctional molecule featuring an indanone core, a ketone, and a methyl ester group. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecular architectures. The precise determination of its molecular weight and other physicochemical properties is fundamental for stoichiometric calculations in reaction planning and for its characterization.

The molecular weight of a compound is a critical parameter, calculated by summing the atomic weights of all constituent atoms in its molecular formula. For high-resolution applications, such as mass spectrometry, the monoisotopic mass—calculated using the mass of the most abundant isotope of each element—is the more relevant value.

Table 1: Key Physicochemical Properties

Property	Value	Source
Molecular Weight	190.19 g/mol	[1][2]
Monoisotopic Mass	190.062994177 Da	[1][2][3]
Molecular Formula	C ₁₁ H ₁₀ O ₃	[1][2][4]
IUPAC Name	methyl 1-oxo-2,3-dihydroindene-5-carboxylate	[1]
CAS Number	68634-02-6	[1][5]
Physical Form	Solid	[6]
Solubility	Moderately soluble in ethyl acetate and THF; poorly soluble in water.[7]	N/A
Storage Conditions	Room temperature, under an inert atmosphere.[6][7]	N/A

Synthesis and Purification Protocol

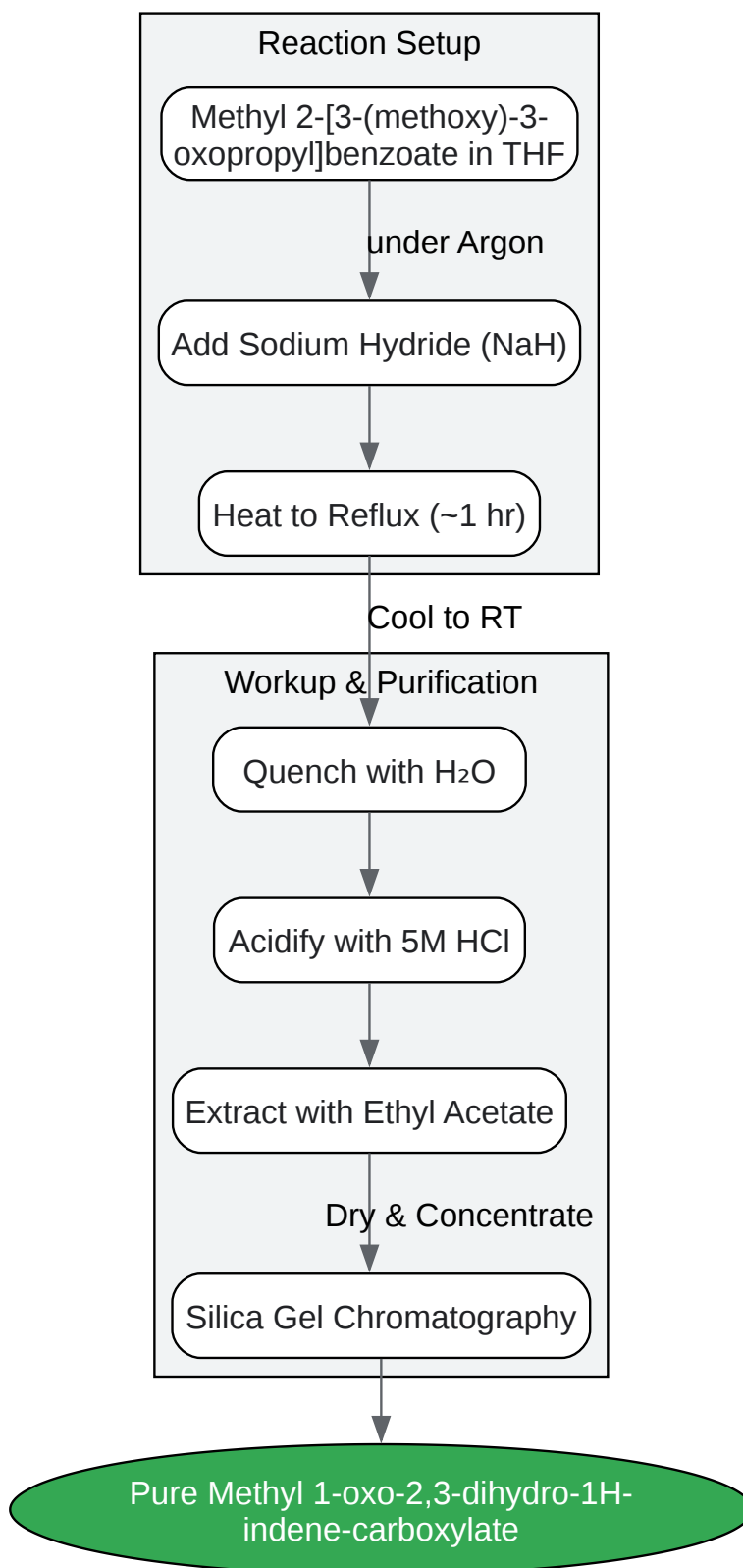
The synthesis of indanone derivatives often involves an intramolecular cyclization reaction. The following protocol provides a robust method for the preparation of a related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which illustrates the general principles applicable to this class of compounds. The choice of a strong, non-nucleophilic base like sodium hydride is critical to facilitate the necessary deprotonation that initiates the cyclization cascade, while tetrahydrofuran (THF) serves as a suitable anhydrous aprotic solvent.

Step-by-Step Synthesis Methodology

This protocol is adapted from established laboratory procedures for a structural isomer, demonstrating a common synthetic route.^[4]

- **Preparation:** Dissolve the precursor, Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1 equivalent), in anhydrous THF under an inert argon atmosphere.
- **Base Addition:** To the stirred solution, slowly add sodium hydride (60% dispersion in oil, 3 equivalents) over a period of 2 minutes. The use of a significant excess of base ensures complete deprotonation and drives the reaction to completion.
- **Cyclization:** Gently heat the reaction mixture to reflux. The formation of a thick paste after approximately 1 hour indicates the formation of the product's sodium salt.
- **Quenching:** Cool the mixture to room temperature and cautiously quench the reaction by the dropwise addition of water to neutralize the excess sodium hydride.
- **Acidification and Extraction:** Acidify the mixture with 5 M hydrochloric acid and extract the aqueous phase twice with ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry them over anhydrous magnesium sulfate, and concentrate the solution under reduced pressure to yield the crude product as an oil.^[4]
- **Purification:** Purify the crude oil using silica gel column chromatography, eluting with a gradient of 0-50% ethyl acetate in pentane. This step is crucial for isolating the target compound from unreacted starting materials and byproducts.^[4]

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

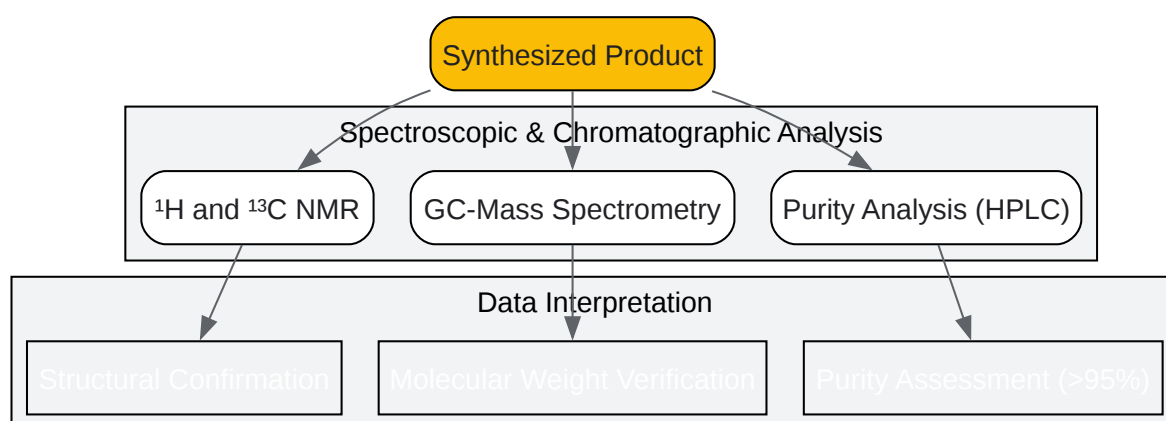
Caption: General workflow for the synthesis and purification of a methyl 1-oxo-2,3-dihydro-1H-indene-carboxylate isomer.

Analytical Characterization

A self-validating analytical approach is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques that provide orthogonal, complementary data.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule, while ^{13}C NMR identifies the unique carbon environments.^{[2][4]} For the related 2-carboxylate isomer, characteristic proton signals appear around 7.4-7.8 ppm for the aromatic protons, 3.8 ppm for the methyl ester protons, and between 3.4-3.75 ppm for the aliphatic protons of the indene ring.^[4]
- **Mass Spectrometry (MS):** This technique confirms the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and provide the mass-to-charge ratio of the molecular ion, which should correspond to the compound's calculated molecular weight.^[2]
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard method for determining the purity of a synthetic compound by separating it from any residual impurities.

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the structural and purity validation of the target compound.

Applications in Research and Drug Development

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and its isomers are not typically final drug products but rather serve as highly valuable intermediates. Their utility stems from the reactive handles present in the molecule:

- **Ketone Functionalization:** The ketone group can be readily modified through reactions such as reduction, olefination, or reductive amination to introduce new functional groups and build molecular complexity.
- **Ester Hydrolysis:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings, a cornerstone of medicinal chemistry.[7]
- **Aromatic Substitution:** The benzene ring can undergo electrophilic substitution reactions, allowing for further diversification of the scaffold.

Derivatives of this compound class are being explored as potential drug candidates. For instance, modified indanone structures are investigated in the development of novel anti-inflammatory agents.[7] Furthermore, closely related chlorinated analogs are key intermediates in the synthesis of commercial insecticides like (S)-indoxacarb, highlighting the industrial relevance of this molecular framework.[8]

Safety and Handling

As a laboratory chemical, **Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate** must be handled with appropriate safety precautions.

- **Hazard Identification:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

- Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is required.[5]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]
 2. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]
 3. PubChemLite - Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3) [pubchemlite.lcsb.uni.lu]
 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
 5. capotchem.cn [capotchem.cn]
 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 [sigmaaldrich.com]
 7. chemshuttle.com [chemshuttle.com]
 8. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. ["Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1589620#methyl-1-oxo-2-3-dihydro-1h-indene-5-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com